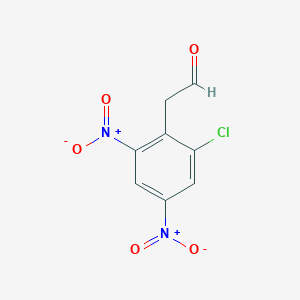

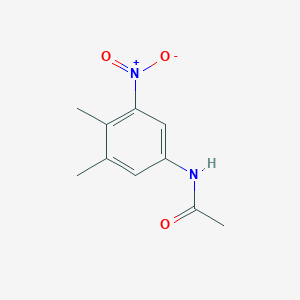

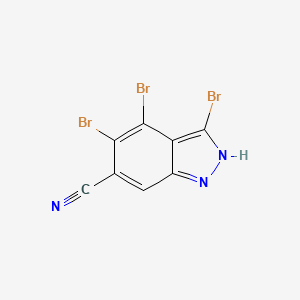

![molecular formula C11H15NO B1360925 3-[(3-Methylphenoxy)methyl]azetidine CAS No. 954223-60-0](/img/structure/B1360925.png)

3-[(3-Methylphenoxy)methyl]azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(3-Methylphenoxy)methyl]azetidine” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is sold in the form of a solid .

Synthesis Analysis

Azetidines, the class of compounds to which “3-[(3-Methylphenoxy)methyl]azetidine” belongs, can be synthesized through various methods. One such method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the transformation of appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis

The molecular structure of “3-[(3-Methylphenoxy)methyl]azetidine” can be represented by the SMILES stringCC1=CC (OC2CNC2)=CC=C1.Cl . Chemical Reactions Analysis

Azetidines, including “3-[(3-Methylphenoxy)methyl]azetidine”, are known for their unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

“3-[(3-Methylphenoxy)methyl]azetidine” is a solid at room temperature . The SMILES string representation of its molecular structure isCC1=CC (OC2CNC2)=CC=C1.Cl .

Applications De Recherche Scientifique

Synthesis and Spectroscopic Properties

The synthesis and spectroscopic properties of azetidine derivatives, including 3-[(3-Methylphenoxy)methyl]azetidine, have been extensively studied. For example, Lie Ken Jie and Syed-rahmatullah (1992) focused on the synthesis of long-chain aza, aziridine, and azetidine fatty esters, characterizing them using 1H NMR and 13C NMR spectral analysis. This research highlights the complex nature of azetidine compounds and their importance in chemical analysis (Lie Ken Jie & Syed-rahmatullah, 1992).

Azetidine Iminosugars Synthesis

The synthesis of polyhydroxylated azetidine iminosugars from d-glucose was conducted by Lawande et al. (2015). They explored the glycosidase inhibitory activity of these compounds, indicating their potential in biochemical applications and as a basis for developing new pharmaceuticals (Lawande et al., 2015).

Role in Drug Discovery

Azetidines, including the 3-[(3-Methylphenoxy)methyl] variant, are recognized for their value in drug discovery. Denis et al. (2018) described the synthesis of 3,3-Diarylazetidines, highlighting their potential for being converted into drug-like compounds. This underscores the significance of azetidines in medicinal chemistry (Denis et al., 2018).

Catalysis and Chemical Synthesis

Azetidines play a crucial role in various catalytic processes. He et al. (2012) developed methods to synthesize azetidine compounds, emphasizing their utility in organic synthesis and highlighting the functionalization of unactivated C-H bonds (He et al., 2012).

Azetidin-3-ones Synthesis

Research by Ye, He, and Zhang (2011) on the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes demonstrates the versatility of azetidine derivatives in the synthesis of functionalized compounds, contributing to the field of organic chemistry (Ye, He, & Zhang, 2011).

Metabotropic Glutamate Receptor Research

Azetidine derivatives have been used in neurological research, particularly in studying metabotropic glutamate receptors. Manahan‐Vaughan and Reymann (1996) explored the role of azetidine-based compounds in long-term potentiation, an important process in memory and learning (Manahan‐Vaughan & Reymann, 1996).

Applications in Synthetic Chemistry

Mehra et al. (2017) discussed the recent developments in synthetic strategies towards functionalized azetidines. Their work highlights the versatility of azetidines as heterocyclic synthons in synthetic chemistry, emphasizing their potential in peptidomimetic and nucleic acid chemistry (Mehra et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(3-methylphenoxy)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-3-2-4-11(5-9)13-8-10-6-12-7-10/h2-5,10,12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHZMIARFCXZBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647905 |

Source

|

| Record name | 3-[(3-Methylphenoxy)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methylphenoxy)methyl]azetidine | |

CAS RN |

954223-60-0 |

Source

|

| Record name | 3-[(3-Methylphenoxy)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

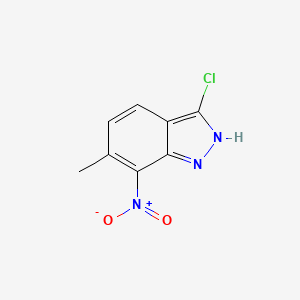

![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)

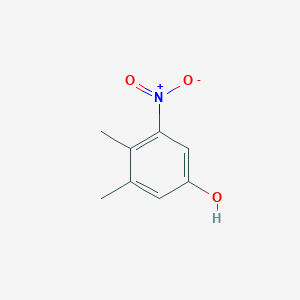

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)